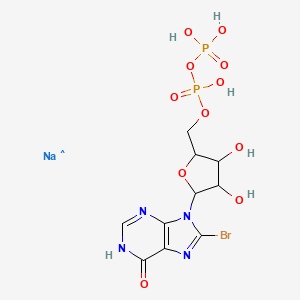![molecular formula C20H48O8Zr B12062673 Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is a zirconium-based compound with significant applications in various fields, particularly in catalysis and materials science. This compound is known for its stability and unique chemical properties, making it a valuable component in industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- typically involves the reaction of zirconium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4CH3OC(CH3)2OH→Zr[OCH(CH3)2OCH3]4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ligands.
Major Products
Oxidation: Zirconium oxide (ZrO₂) is a major product formed from the oxidation of this compound.
Substitution: The products of substitution reactions depend on the nature of the substituting ligands.
Aplicaciones Científicas De Investigación
Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, such as high-dielectric constant materials for electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Mecanismo De Acción
The mechanism by which zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s zirconium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
Comparación Con Compuestos Similares
Similar Compounds
- Zirconium, bis(3-mercaptopropanoato-kappaO)bis2-(2-propenyloxy-kappaO)methyl-2-(2-propenyloxy)methyl-1-butanolato-kappaO-
- Zirconium, 2,2-bis(2-propenyloxy-kappaO)methyl-1-butanolato-kappaOtris(2-methyl-2-propenoato-kappaO)-
Uniqueness
Compared to similar compounds, zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its stability and ability to act as a versatile catalyst make it particularly valuable in various industrial and research applications.
Propiedades
Fórmula molecular |
C20H48O8Zr |
|---|---|
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
1-methoxy-2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C5H12O2.Zr/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; |
Clave InChI |
QNERMWHYFMVQOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)







![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
